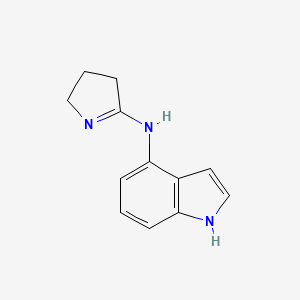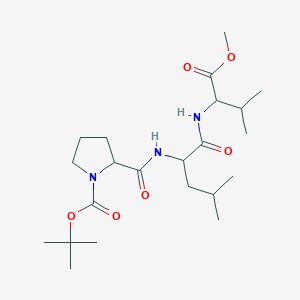
Boc-DL-Pro-DL-Leu-DL-Val-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has gained attention in the scientific community due to its potential therapeutic applications, particularly as an antidepressant and anxiolytic agent. The compound is a methyl ester derivative of a tetrapeptide analog of the corticotropin-releasing factor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Pro-Leu-Val-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of proline using the tert-butyloxycarbonyl (Boc) group. The protected proline is then coupled with leucine, valine, and finally, the methyl ester of valine. The coupling reactions are usually facilitated by coupling agents such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure high yields and purity .
Industrial Production Methods
Industrial production of Boc-Pro-Leu-Val-Ome follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and by-products .
化学反应分析
Types of Reactions
Boc-Pro-Leu-Val-Ome undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under basic conditions using sodium hydroxide (NaOH).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH)
Coupling: Diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotected Tetrapeptide: Removal of the Boc group yields the free amine form of the tetrapeptide.
Carboxylic Acid Derivative: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学研究应用
Boc-Pro-Leu-Val-Ome has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and its potential as a therapeutic agent.
Medicine: Investigated for its antidepressant and anxiolytic properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of Boc-Pro-Leu-Val-Ome involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of corticotropin-releasing factor receptors, which play a crucial role in the stress response and mood regulation. The exact molecular pathways and targets are still under investigation, but the compound’s ability to influence these receptors makes it a promising candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
Boc-Leu-Val-Phe-Phe-OMe: Another tetrapeptide derivative with similar protective groups and ester functionalities.
Boc-Leu-Val-Phe-Ala-OMe: A related compound with an alanine substitution.
Boc-Leu-Ala-Phe-Ala-OMe: Another analog with multiple alanine substitutions.
Uniqueness
Boc-Pro-Leu-Val-Ome is unique due to its specific sequence of amino acids and the presence of the proline residue, which imparts distinct conformational properties. This uniqueness makes it particularly interesting for studying protein folding and interactions .
属性
IUPAC Name |
tert-butyl 2-[[1-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJKZHILDMSZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
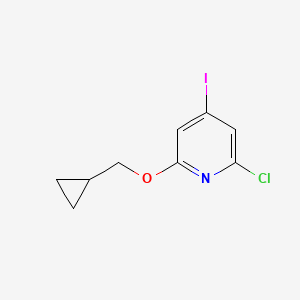
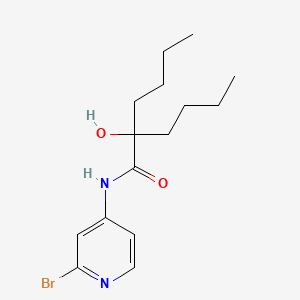
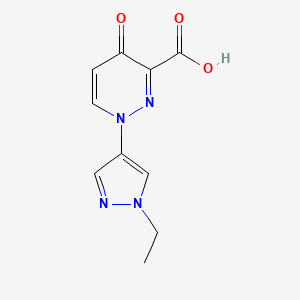
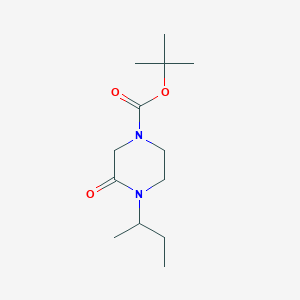
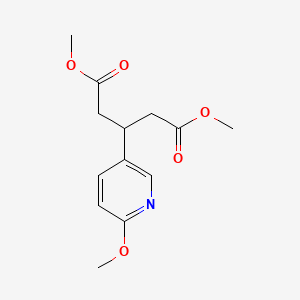
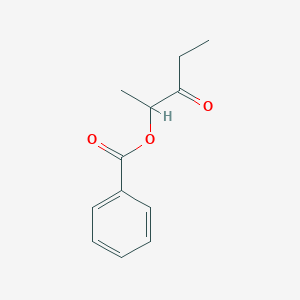
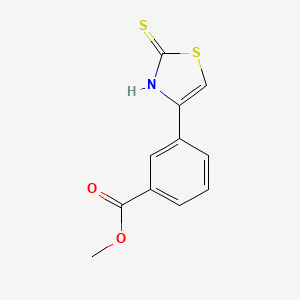
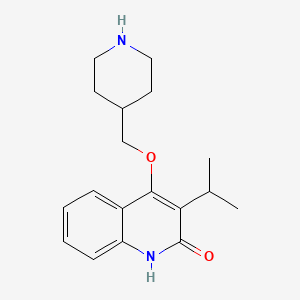
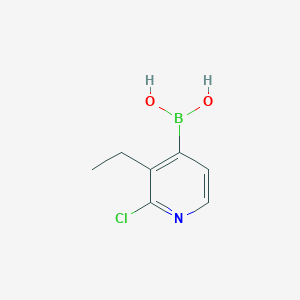

![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
